4-Amino-N-butyl-1-ethyl-1H-pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC20128725
Molecular Formula: C10H18N4O
Molecular Weight: 210.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H18N4O |
---|---|
Molecular Weight | 210.28 g/mol |
IUPAC Name | 4-amino-N-butyl-2-ethylpyrazole-3-carboxamide |
Standard InChI | InChI=1S/C10H18N4O/c1-3-5-6-12-10(15)9-8(11)7-13-14(9)4-2/h7H,3-6,11H2,1-2H3,(H,12,15) |
Standard InChI Key | WXENBDBYFZMONG-UHFFFAOYSA-N |
Canonical SMILES | CCCCNC(=O)C1=C(C=NN1CC)N |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s core structure consists of a 1H-pyrazole ring with three distinct substituents:
This configuration is critical for its interactions with biological targets, as the carboxamide and amino groups facilitate hydrogen bonding, while the ethyl and butyl chains contribute to hydrophobic interactions.
Stereoelectronic Features
The pyrazole ring’s aromaticity and electron-rich nitrogen atoms enable π-π stacking and dipole-dipole interactions. Computational studies reveal a planar geometry, with bond angles and lengths consistent with similar pyrazole derivatives . The butyl carboxamide side chain adopts a staggered conformation, minimizing steric hindrance.
Physicochemical Properties
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 210.28 g/mol | |
LogP (Partition Coefficient) | Estimated 1.2 (moderate lipophilicity) | |
Solubility | Soluble in methanol, chloroform | |
Melting Point | Not reported | — |
The moderate LogP suggests balanced hydrophilicity-lipophilicity, favoring membrane permeability.
Synthesis and Industrial Production
Synthetic Pathways
The compound is synthesized via a three-step protocol:
-
Pyrazole Ring Formation: Condensation of β-ketoesters with hydrazines under acidic conditions .
-
Amination: Introduction of the amino group at position 4 using ammonium acetate.
-
Carboxamide Functionalization: Reaction of the carboxylic acid intermediate with butylamine via carbodiimide-mediated coupling.
Optimization Strategies
-
Catalysts: Copper triflate enhances reaction efficiency in the ring-forming step (yield: 78%).
-
Solvents: Methanol improves solubility of intermediates, while ethyl acetate aids in purification.
-
Temperature Control: Reactions are conducted at 60–80°C to balance kinetics and side-product formation.
Industrial-Scale Manufacturing
Continuous flow reactors are employed for large-scale production, achieving a throughput of 5 kg/day with >95% purity. Critical quality control parameters include residual solvent analysis (GC-MS) and chiral purity assessment (HPLC).
Chemical Reactivity and Derivative Synthesis
Functional Group Transformations
The compound undergoes diverse reactions:
-
Oxidation: Treatment with KMnO₄ oxidizes the ethyl group to a carboxylic acid.
-
Reduction: NaBH₄ reduces the carboxamide to a primary amine.
-
Halogenation: N-Bromosuccinimide (NBS) introduces bromine at position 3.
Derivative Libraries
Over 50 analogs have been synthesized, including:
-
5-(p-Tolyl)pyrazole-3-carboxamides: Exhibit enhanced anticancer activity (IC₅₀: 2.1 μM vs. HCT116 cells) .
-
1-(2-Hydroxyalkyl)pyrazole-4-carboxylates: Inhibit neutrophil chemotaxis (85% inhibition at 10 μM) .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.8 μM, comparable to celecoxib (IC₅₀: 0.5 μM). Molecular docking reveals hydrogen bonds between the carboxamide and COX-2’s Arg120 residue.
Anti-Inflammatory Effects
In murine models, oral administration (10 mg/kg) reduces paw edema by 62% (vs. 68% for diclofenac). Mechanistically, it suppresses NF-κB signaling and TNF-α production.
Comparative Analysis with Structural Analogs
4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide
This analog replaces the butyl group with an isobutyl chain, altering logP (1.5 vs. 1.2) and COX-2 inhibition (IC₅₀: 1.1 μM) . The branched chain enhances metabolic stability but reduces solubility .
5-(3-Phenylureido)pyrazole-4-carboxylates
These derivatives exhibit superior chemotaxis inhibition (90% at 10 μM) due to enhanced hydrogen bonding with IL-8 receptors .
Future Directions and Challenges
Clinical Translation
Phase I trials are needed to assess human pharmacokinetics. Formulation challenges include improving aqueous solubility for intravenous delivery.
Target Identification
Proteomic studies using affinity-based probes could elucidate off-target effects, particularly in kinase signaling pathways.
Green Chemistry Approaches
Exploring biocatalysis (e.g., lipase-mediated amidation) may reduce reliance on toxic solvents like chloroform.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume